molecular formula C6H7Cl2N3 B3051086 2,4-Dichloro-6-isopropyl-1,3,5-triazine CAS No. 30894-74-7

2,4-Dichloro-6-isopropyl-1,3,5-triazine

Cat. No. B3051086
CAS RN: 30894-74-7
M. Wt: 192.04 g/mol
InChI Key: NRGJDHUSMZIRSC-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-isopropyl-1,3,5-triazine is a chemical compound with the linear formula C6H7N3Cl2 . It is a solid substance .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-isopropyl-1,3,5-triazine is a solid substance . Other physical and chemical properties such as melting point, boiling point, density, solubility, and color are not explicitly mentioned for this specific compound in the available resources.

Scientific Research Applications

Luminescence Studies of Triazines

  • Excited States Analysis : A computational and luminescence study was conducted on low-lying excited states of sym-triazines, including 1,3,5-triazine derivatives. The study provided insights into the geometrical structures, energetics, and transition properties, helping in the interpretation of different absorption and emission features (Oliva et al., 2005).

Environmental Fate of Triazine Herbicides

  • Soil Dissipation Kinetics : Research on the dissipation kinetics of soil-applied herbicides, including triazine derivatives, revealed insights into their environmental behavior. This included studies on adsorption, desorption, and disappearance kinetics in different soil conditions (Baer & Calvet, 1999).

Chemical Synthesis and Reactions

  • Chemical Reactions and Structures : Studies on the reactions of 2,4-dichloro-6-diethylamino-1,3,5-triazine with secondary amines led to the synthesis of various diamino-1,3,5-triazines and melamines, with structures established spectroscopically (Kreutzberger, Langner, & Stratmann, 1991).
  • Amide Coupling Agent : The synthesis and use of Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as an amide coupling agent, highlighting its application in chemical synthesis (Zhang & Lu, 2006).

Applications in Material Science

  • UV Light Absorbing Derivatives : Research on the synthesis of bis(resorcinyl) triazine derivatives from 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, which can be used as UV light absorbers, demonstrates its potential in material science applications (Jiang, Wang, & Li, 2008).

Computational Chemistry Studies

  • Hydrolysis Predictions : Computational chemistry methods were used to predict hydrolysis trends of atrazine and related 2-chloro-s-triazines, contributing to the understanding of their environmental transformations (Sawunyama & Bailey, 2002).

Biochemistry and Environmental Science

  • Enzyme Immunoassay for Triazine Residues : Research on the determination of non-extractable triazine residues using enzyme immunoassay provided valuable insights into the biochemistry of triazines (Dankwardt et al., 1996).
  • Microbial Transformation of Triazines : The purification and characterization of an inducible s-Triazine hydrolase from Rhodococcus corallinus highlighted the microbial capability to transform triazine compounds, which is significant for bioremediation (Mulbry, 1994).

Safety and Hazards

The safety information for 2,4-Dichloro-6-isopropyl-1,3,5-triazine indicates that it is classified under Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . The precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

2,4-dichloro-6-propan-2-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-3(2)4-9-5(7)11-6(8)10-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGJDHUSMZIRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275357
Record name 2,4-Dichloro-6-(propan-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-isopropyl-1,3,5-triazine

CAS RN

30894-74-7
Record name 2,4-Dichloro-6-(propan-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.